

# RO4929097: A Technical Guide on a Gamma-Secretase Inhibitor in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | RO4929097 |           |
| Cat. No.:            | B610519   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

RO4929097 is an orally bioavailable, potent, and selective small-molecule inhibitor of gamma-secretase, a key enzyme in the Notch signaling pathway.[1][2][3] Initially developed for Alzheimer's disease, its ability to modulate Notch signaling has led to its extensive investigation as a potential anti-cancer agent.[4] The Notch pathway is a critical regulator of cell fate decisions, including differentiation, proliferation, and apoptosis, and its dysregulation is implicated in the progression of numerous malignancies.[1][5] By inhibiting gamma-secretase, RO4929097 prevents the cleavage and activation of Notch receptors, thereby impeding downstream signaling that contributes to tumor growth and survival.[3] This technical guide provides a comprehensive overview of RO4929097, summarizing its mechanism of action, preclinical efficacy, and clinical trial outcomes across various cancer types.

# Mechanism of Action: Targeting the Notch Signaling Pathway

The canonical Notch signaling cascade is initiated by the binding of a ligand (e.g., Delta-like or Jagged) to a Notch receptor (NOTCH1-4). This interaction triggers a series of proteolytic cleavages. The final and critical cleavage is mediated by the gamma-secretase complex, which releases the Notch intracellular domain (NICD).[1][6] The NICD then translocates to the nucleus, where it forms a transcriptional activation complex with CSL and MAML, leading to the



expression of target genes such as HES1 and HEY1.[2][5] These target genes are instrumental in maintaining cells in a proliferative, undifferentiated state.[1]

**RO4929097** acts by directly binding to and inhibiting the gamma-secretase complex, thereby blocking the release of NICD.[3] This inhibition leads to a downstream reduction in the expression of Notch target genes, which in turn can induce a less transformed, slower-growing phenotype in cancer cells.[2] Preclinical studies have shown that **RO4929097** can decrease ICN production and the mRNA expression of Hes1 in tumor cells.[2]



Click to download full resolution via product page

Mechanism of **RO4929097** in the Notch signaling pathway.



# Preclinical and Clinical Efficacy of RO4929097 Across Cancer Types

**RO4929097** has been evaluated in a wide range of solid tumors and hematological malignancies. The following sections summarize the key findings from preclinical and clinical studies.

#### **Solid Tumors**

Glioblastoma: In a Phase 0/I trial, **RO4929097** was shown to penetrate both contrast-enhancing and non-enhancing regions of glioblastoma tumors.[7] The study demonstrated target engagement with a reduction in NICD-positive tumor cells after treatment.[7] Another Phase I study evaluated **RO4929097** in combination with bevacizumab for recurrent malignant glioma, showing the combination was well-tolerated with some radiographic responses.[8] However, a separate study surprisingly indicated that **RO4929097** could promote glioma cell migration in vitro.[9]

Pancreatic Cancer: Preclinical models of pancreatic cancer showed that inhibition of gamma-secretase retarded tumor progression.[10] A Phase II study in patients with previously treated metastatic pancreatic adenocarcinoma found the drug to be well-tolerated but with limited single-agent activity, showing a median overall survival of 4.1 months and a median progression-free survival of 1.5 months.[10][11] The development of **RO4929097** for this indication was discontinued.[11]

Colorectal Cancer: A Phase II trial of **RO4929097** in patients with refractory metastatic colorectal cancer reported no radiographic responses and a short time to progression, suggesting minimal single-agent activity.[12] However, in a Phase I study of advanced solid tumors, a partial response was observed in a patient with colorectal adenocarcinoma with neuroendocrine features.[1][13]

Melanoma: In a Phase II study (SWOG 0933) for metastatic melanoma, **RO4929097** showed minimal clinical activity, with a 6-month progression-free survival of 9% and a 1-year overall survival of 50%.[5] The study noted one confirmed partial response.[5] Preclinical studies, however, demonstrated that **RO4929097** could reduce the tumor-initiating potential of melanoma cells and impair their growth in vivo.[14]



Breast Cancer: For triple-negative breast cancer (TNBC), a Phase I study combining **RO4929097** with neoadjuvant paclitaxel and carboplatin showed a pathological complete response (pCR) rate of 50%, suggesting the regimen is active.[15] In ER+ metastatic breast cancer, a Phase Ib trial of **RO4929097** with exemestane found the combination to be safe and reasonably well-tolerated, with 20% of patients having stable disease for at least 6 months.[16]

Ovarian Cancer: A Phase II study of single-agent **RO4929097** in patients with recurrent platinum-resistant epithelial ovarian cancer found insufficient activity to warrant further investigation as a monotherapy.[17] No objective responses were observed, although 33% of patients had stable disease as their best response.[17]

Sarcoma: A Phase Ib/II randomized study evaluated **RO4929097** alone or in combination with the Hedgehog inhibitor vismodegib in advanced sarcoma.[18] The combination was well-tolerated, but no objective responses were seen, and there was no significant difference in progression-free or overall survival between the treatment arms.[18]

Other Solid Tumors: A Phase I study in patients with refractory metastatic or locally advanced solid tumors showed that **RO4929097** was generally well-tolerated.[1][19] Antitumor activity was observed in seven of eight animal models.[1]

#### **Pediatric Cancers**

The Pediatric Preclinical Testing Program evaluated **RO4929097** in in vivo models of childhood cancers. The drug induced significant differences in event-free survival in 6 of 26 solid tumor xenografts, with the most consistent effects seen in osteosarcoma models.[20] However, it showed little activity against acute lymphoblastic leukemia (ALL) xenografts.[20]

## **Quantitative Data Summary**

The following tables summarize key quantitative data from preclinical and clinical studies of **RO4929097**.

Table 1: In Vitro Efficacy of RO4929097



| Cell Line/Assay               | Cancer Type | IC50                | Reference |
|-------------------------------|-------------|---------------------|-----------|
| Cell-free and cellular assays | General     | Low nanomolar range | [2]       |
| cNOTCH1sub<br>cleavage        | -           | 0.46 nM             | [21]      |
| cNOTCH4sub<br>cleavage        | -           | 3.4 nM              | [21]      |

Table 2: Clinical Trial Outcomes for RO4929097 Monotherapy



| Cancer Type                                  | Phase | N   | Key Outcomes                                                                                             | Reference   |
|----------------------------------------------|-------|-----|----------------------------------------------------------------------------------------------------------|-------------|
| Metastatic<br>Colorectal<br>Cancer           | II    | -   | No radiographic responses, short time to progression.                                                    | [12]        |
| Metastatic<br>Pancreatic<br>Adenocarcinoma   | II    | 18  | Median OS: 4.1<br>months; Median<br>PFS: 1.5 months;<br>6-month survival<br>rate: 27.8%.                 | [10][11]    |
| Metastatic<br>Melanoma                       | II    | 32  | 1 partial<br>response; 6-<br>month PFS: 9%;<br>1-year OS: 50%.                                           | [5]         |
| Recurrent Platinum- Resistant Ovarian Cancer | II    | 45  | No objective<br>responses; 33%<br>stable disease;<br>Median PFS: 1.3<br>months.                          | [17]        |
| Advanced Solid<br>Tumors                     | I     | 110 | 1 partial response (colorectal adenocarcinoma with neuroendocrine features), 1 mixed response (sarcoma). | [1][13][19] |

Table 3: Clinical Trial Outcomes for RO4929097 Combination Therapy



| Cancer<br>Type                          | Phase | Combinatio<br>n Agent(s)                          | N  | Key<br>Outcomes                                                                                               | Reference |
|-----------------------------------------|-------|---------------------------------------------------|----|---------------------------------------------------------------------------------------------------------------|-----------|
| Triple-<br>Negative<br>Breast<br>Cancer | I     | Paclitaxel<br>and<br>Carboplatin<br>(neoadjuvant) | 14 | Pathological complete response rate: 50%.                                                                     | [15]      |
| ER+<br>Metastatic<br>Breast<br>Cancer   | lb    | Exemestane                                        | 15 | 1 partial response; 6 stable disease; 20% with stable disease ≥ 6 months.                                     | [16]      |
| Advanced<br>Sarcoma                     | Ib/II | Vismodegib                                        | 42 | No objective responses; no significant difference in PFS or OS between arms.                                  | [18]      |
| Refractory<br>Solid Tumors              | I     | Capecitabine                                      | 30 | 3 confirmed partial responses (2 colon, 1 cervical).                                                          | [22][23]  |
| Recurrent<br>Malignant<br>Glioma        | I     | Bevacizumab                                       | 13 | 1 complete<br>response, 1<br>partial<br>response;<br>Median OS:<br>10.9 months;<br>Median PFS:<br>3.7 months. | [8]       |



# Experimental Protocols Phase II Study of RO4929097 in Metastatic Pancreatic Adenocarcinoma

- Study Design: A two-stage, single-arm Phase II trial.[10]
- Patient Population: Patients with previously treated metastatic pancreatic adenocarcinoma.
   [10]
- Treatment Regimen: RO4929097 administered orally at a dose of 20 mg daily on days 1-3, 8-10, and 15-17 of 21-day cycles.[10][11]
- Primary Endpoint: Survival at 6 months.[10][11]
- Secondary Endpoints: Overall survival (OS), response rate, toxicities, pharmacokinetic and pharmacodynamic analyses.[10][11]





Click to download full resolution via product page

Workflow for the Phase II trial in pancreatic cancer.

## Phase I Study of RO4929097 in Advanced Solid Tumors

- Study Design: A dose-escalation Phase I trial.[1]
- Patient Population: Patients with refractory metastatic or locally advanced solid tumors.[1]
- Treatment Schedules:
  - Schedule A: 3 consecutive days per week for 2 weeks every 3 weeks.[1][13]



- Schedule B: 7 consecutive days every 3 weeks.[1][13]
- Schedule C (expanded cohort): Continuous daily dosing.[1]
- Primary Objectives: Determine the maximum-tolerated dose (MTD) and assess safety and pharmacokinetics.[1]
- Secondary Objectives: Assess pharmacodynamic effects and preliminary evidence of anticancer activity.[1]

#### Conclusion

RO4929097 has demonstrated a clear mechanism of action through the inhibition of the Notch signaling pathway, with preclinical evidence of antitumor activity across a variety of cancer models.[1][2] However, its clinical efficacy as a single agent in unselected patient populations has been modest in several solid tumors, including pancreatic and colorectal cancer.[10][12] More promising results have been observed in combination therapies, particularly in triple-negative breast cancer and in combination with capecitabine for refractory solid tumors, suggesting a potential synergistic effect with chemotherapy.[15][22] The safety profile of RO4929097 is generally manageable, with most toxicities being low-grade.[1][5] Future research may focus on identifying predictive biomarkers to select patient populations most likely to benefit from Notch inhibition and on exploring rational combination strategies to overcome resistance and enhance therapeutic outcomes. Despite the discontinuation of its development for some indications, the study of RO4929097 has provided valuable insights into the therapeutic potential and challenges of targeting the Notch pathway in cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ascopubs.org [ascopubs.org]
- 2. Preclinical Profile of a Potent y-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties PMC [pmc.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 3. Facebook [cancer.gov]
- 4. RO4929097 Wikipedia [en.wikipedia.org]
- 5. A Phase II Study of RO4929097 Gamma-Secretase Inhibitor in Metastatic Melanoma: SWOG 0933 PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase I Study of RO4929097 with Bevacizumab in Patients with Recurrent Malignant Glioma PMC [pmc.ncbi.nlm.nih.gov]
- 9. y-secretase inhibitors, DAPT and RO4929097, promote the migration of Human Glioma Cells via Smad5-downregulated E-cadherin Expression PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase II Study of the Gamma Secretase Inhibitor RO4929097 in Patients with Previously Treated Metastatic Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase II study of the gamma secretase inhibitor RO4929097 in patients with previously treated metastatic pancreatic adenocarcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Phase II Study of RO4929097 in Metastatic Colorectal Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I study of RO4929097, a gamma secretase inhibitor of Notch signaling, in patients with refractory metastatic or locally advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Novel Gamma Secretase Inhibitor RO4929097 Reduces the Tumor Initiating Potential of Melanoma PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Phase Ib Dose Escalation Trial of RO4929097 (a γ-secretase inhibitor) in Combination with Exemestane in Patients with ER + Metastatic Breast Cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A phase II study of single-agent RO4929097, a gamma-secretase inhibitor of Notch signaling, in patients with recurrent platinum-resistant epithelial ovarian cancer: A study of the Princess Margaret, Chicago and California phase II consortia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Phase I Study of RO4929097, a Gamma Secretase Inhibitor of Notch Signaling, in Patients With Refractory Metastatic or Locally Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]



- 20. Initial Testing (Stage 1) the Pediatric Preclinical Testing Program of RO4929097, a γ-Secretase Inhibitor Targeting Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. embopress.org [embopress.org]
- 22. A Multicenter Phase 1 Study of γ -secretase inhibitor RO4929097 in Combination with Capecitabine in Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A multicenter phase 1 study of γ -secretase inhibitor RO4929097 in combination with capecitabine in refractory solid tumors | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [RO4929097: A Technical Guide on a Gamma-Secretase Inhibitor in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610519#ro4929097-in-different-cancer-types]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com